Cas no 5824-61-3 (3-Pyridinecarboxamide,N-[3-(acetylamino)propyl]-)

3-Pyridinecarboxamide,N-[3-(acetylamino)propyl]- structure
5824-61-3 structure
Product Name:3-Pyridinecarboxamide,N-[3-(acetylamino)propyl]-
CAS No:5824-61-3
MF:C18H19BrN2O
MW:359.260263681412
CID:382974
PubChem ID:1112870
Update Time:2025-04-19

3-Pyridinecarboxamide,N-[3-(acetylamino)propyl]- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxamide,N-[3-(acetylamino)propyl]-
    • [4-[(4-bromophenyl)methyl]piperazin-1-yl]-phenylmethanone
    • [4-(4-Bromo-benzyl)-piperazin-1-yl]-phenyl-methanone
    • methanone, [4-[(4-bromophenyl)methyl]-1-piperazinyl]phenyl-
    • [4-(4-BROMOBENZYL)PIPERAZINO](PHENYL)METHANONE
    • DTXSID90360443
    • CCG-318157
    • AKOS000553328
    • 1-benzoyl-4-(4-bromobenzyl)piperazine
    • 5824-61-3
    • ST034038
    • Oprea1_370385
    • AB00098432-01
    • Oprea1_808435
    • Inchi: 1S/C18H19BrN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2
    • InChI Key: CLEISASRGQIHJF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CN1CCN(C(C2C=CC=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 358.06817
  • Monoisotopic Mass: 358.06808g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Surface Charge: 0
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • Density: 1.381
  • Boiling Point: 473.9°Cat760mmHg
  • Flash Point: 240.4°C
  • Refractive Index: 1.626
  • PSA: 23.55
  • LogP: 2.5
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